The compound is cataloged under various databases, including ChemicalBook and BenchChem, which provide detailed information about its properties, synthesis methods, and applications in scientific research. It is commonly used as a building block in organic synthesis and medicinal chemistry due to its versatile reactivity and structural features .
The synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde typically involves several key steps:
These synthetic routes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity.
The molecular structure of 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde features:
The compound's structure can be represented by its canonical SMILES notation: C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)C=O)
.
1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde can undergo various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in synthetic applications.
The mechanism of action for 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde largely depends on its specific applications in medicinal chemistry. It may function as an enzyme inhibitor or receptor ligand by interacting with biological targets:
This mechanism underscores its potential utility in drug design and development .
The physical properties of 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde include:
Chemical properties include reactivity with nucleophiles and electrophiles due to its functional groups, making it suitable for further derivatization .
This compound has several important applications in scientific research:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4